Methyl 2,2-dimethyl-6-mercaptohexanoate
Description
Methyl 2,2-dimethyl-6-mercaptohexanoate is a methyl ester derivative featuring a branched alkyl chain with a thiol (-SH) functional group at the sixth carbon position. Thiol-containing esters are often associated with unique reactivity, such as nucleophilic or antioxidant properties. Structural analogs and related methyl esters from the evidence will be used to infer comparative properties.
Properties
Molecular Formula |
C9H18O2S |
|---|---|
Molecular Weight |
190.31 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-6-sulfanylhexanoate |
InChI |
InChI=1S/C9H18O2S/c1-9(2,8(10)11-3)6-4-5-7-12/h12H,4-7H2,1-3H3 |
InChI Key |
YXLUASOUIRKCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCS)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 2,2-dimethyl-6-mercaptohexanoate with methyl esters and related compounds identified in the evidence. Properties are inferred or derived from structurally analogous substances.
Key Observations:
Functional Groups: The thiol group in the target compound differentiates it from hydroxyl- or isocyanate-containing analogs. Compared to hexamethylene diisocyanate, the target compound’s thiol is less reactive than isocyanate groups but may still require careful handling .
Branched alkyl chains (2,2-dimethyl) may reduce crystallinity, enhancing solubility in organic solvents compared to linear esters like methyl decanoate .
Safety Considerations :
- While Methyl 2-hydroxyacetate requires basic ventilation , thiol-containing compounds often necessitate odor control and protection against oxidation. Hexamethylene diisocyanate’s stringent safety protocols highlight the importance of functional group-driven hazards .
Limitations of Available Evidence
The provided evidence lacks direct data on this compound. Comparisons rely on structural analogs and general trends in methyl ester chemistry:
- Gaps in Data: No information on the compound’s synthesis, spectroscopic data, or regulatory status.
- Inferred Reactivity : Thiol stability and oxidation pathways (e.g., disulfide formation) are hypothesized but unverified.
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